Misoprostol a

Description

Historical Context of Misoprostol (B33685) Research and Development

The journey of misoprostol research began in 1973 with its development by the pharmaceutical company Searle (now Pfizer). tandfonline.com The primary goal was to create a medication for the treatment and prevention of gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). bohrium.compatsnap.com As a synthetic analog of prostaglandin (B15479496) E1, misoprostol was designed to have antisecretory and cytoprotective effects on the gastric and duodenal mucosa. bohrium.com It received U.S. Food and Drug Administration (FDA) approval in 1988 for this indication and was marketed under the brand name Cytotec®. tandfonline.compopcouncil.org

The uterotonic properties of prostaglandins (B1171923) were known, and consequently, the effect of misoprostol on the uterus was initially considered a side effect. bmj.com This led to a contraindication for its use in pregnant women unless effective contraception was being used. nih.gov However, this very side effect would soon pivot the direction of misoprostol research. In the 1980s, reports began to emerge from Latin America, particularly Brazil, of women using misoprostol to induce abortion. wikipedia.orgheyjane.com This off-label use, driven by women's own experiences and informal knowledge sharing, highlighted the compound's potent effects on the uterus and laid the groundwork for a new wave of academic investigation. tandfonline.com

Evolution of Research Foci on Misoprostol Applications

The initial research focus on misoprostol was squarely in the realm of gastroenterology. Multicenter, randomized, double-blind, controlled studies were conducted to evaluate its efficacy in healing gastric and duodenal ulcers, comparing it with placebo and existing treatments like cimetidine (B194882). bohrium.com These studies established its effectiveness in ulcer healing and its superiority in preventing NSAID-induced gastropathy. bohrium.comnih.gov

Following the anecdotal evidence from Latin America, the 1990s saw a significant shift in research towards obstetrics and gynecology. popcouncil.org Researchers began to formally investigate its potential for a range of women's health indications. This led to a burgeoning of studies on its use for labor induction, cervical ripening, and the management of postpartum hemorrhage. frontiersin.orgglowm.comgynuity.org

A pivotal area of research has been its application in medical abortion, both alone and in combination with other drugs like mifepristone (B1683876) or methotrexate (B535133). patsnap.compopcouncil.org Early studies explored its efficacy for first-trimester pregnancy termination, with subsequent research refining regimens and exploring its use in later gestations. popcouncil.orgglowm.com The development of different administration routes, including oral, vaginal, and sublingual, has also been a key area of investigation to optimize efficacy and manage side effects. glowm.com

The following table provides a summary of the evolution of key research areas for misoprostol:

Evolution of Misoprostol Research Applications

| Decade | Primary Research Focus | Key Research Findings & Developments |

| 1970s | Gastroenterology | Development and synthesis of misoprostol as a prostaglandin E1 analog for treating gastric ulcers. bohrium.comwikipedia.org |

| 1980s | Gastroenterology & Emergence of Off-Label Use | FDA approval for prevention of NSAID-induced ulcers. tandfonline.compopcouncil.org Emergence of off-label use for abortion in Latin America. wikipedia.orgnyu.edu |

| 1990s | Obstetrics & Gynecology | Formal investigation into its use for labor induction, cervical ripening, and medical abortion. popcouncil.orgbmj.com |

| 2000s | Obstetrics & Gynecology | Extensive research on its role in preventing and treating postpartum hemorrhage, and its use in combination with mifepristone for medical abortion. heyjane.comwiseguyreports.com |

| 2010s - Present | Global Health & Access | Focus on its potential to improve reproductive health outcomes in low-resource settings due to its stability and ease of administration. frontiersin.orgnih.gov Research into self-managed abortion and its accessibility. ibisreproductivehealth.org |

Global Research Landscape and Accessibility of Misoprostol Studies

The research on misoprostol has a distinctly global character, driven by its potential to address significant health challenges worldwide, particularly in reproductive health. frontiersin.orgnih.gov Dramatic increases in misoprostol sales have been reported globally, reflecting its widespread use for various obstetric indications. ceped.org

A significant body of research has focused on the use of misoprostol in low- and middle-income countries, where access to other uterotonic drugs like oxytocin (B344502) may be limited due to factors like the need for refrigeration. frontiersin.orgnih.gov Studies have demonstrated its potential to reduce maternal mortality and morbidity from postpartum hemorrhage and unsafe abortion in these settings. frontiersin.orgnih.gov

The accessibility of research on misoprostol has also evolved. Initially, research was primarily published in specialized medical journals. However, with the recognition of its public health importance, organizations like the World Health Organization (WHO) have played a crucial role in synthesizing and disseminating evidence-based guidelines for its use. allaboveall.orgguttmacher.org The rise of open-access publishing has further increased the availability of research findings to a broader audience of healthcare providers, policymakers, and the public.

Despite this, challenges remain. The off-label nature of many of its uses has meant that research and development have often proceeded in an ad hoc manner, without a formal, centralized plan for registration and introduction for all its indications. popcouncil.org Furthermore, the legal and political controversies surrounding some of its applications can create barriers to conducting and disseminating research in certain regions. Nevertheless, the global research community continues to actively investigate the multifaceted applications of misoprostol, contributing to a deeper understanding of its role in modern medicine.

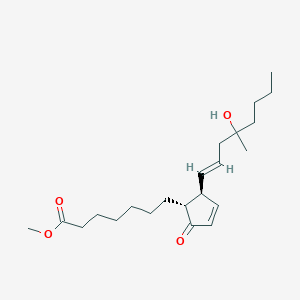

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWJVIUDOHXKHI-PWNUKQCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58682-86-3 | |

| Record name | 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MISOPROSTOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Modulations of Misoprostol

Misoprostol (B33685) as a Synthetic Prostaglandin (B15479496) E1 Analog (PGE1) in Research

Misoprostol is a synthetic prostaglandin E1 (PGE1) analog. nih.govnih.gov It was first developed for the treatment and prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govspringerpub.com As a PGE1 analog, misoprostol mimics the actions of naturally occurring prostaglandins (B1171923), which are lipid compounds involved in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. patsnap.com The synthetic nature of misoprostol, specifically its 15-deoxy-16-hydroxy-16-methyl-PGE₁ structure, confers resistance to the rapid metabolic degradation that endogenous prostaglandins undergo, thus prolonging its biological activity. bioline.org.brbohrium.com This stability has made it a valuable tool in clinical research and therapeutic applications.

Research has extensively investigated misoprostol for its potent antisecretory and cytoprotective effects on the gastric and duodenal mucosa. bohrium.com It has been shown to inhibit gastric acid secretion and enhance the mucosal barrier's resistance to injury. nih.gov Furthermore, its stimulant actions on the uterus have led to widespread investigation and use in obstetrics and gynecology. bioline.org.br

Receptor Binding and Activation Research

The pharmacological effects of misoprostol are mediated through its binding to and activation of specific prostaglandin E (EP) receptors. These G-protein coupled receptors are integral to the signaling cascades that elicit the drug's diverse physiological responses.

Research has demonstrated that misoprostol selectively binds to and stimulates prostaglandin EP2, EP3, and EP4 receptors. wikipedia.orgeajm.org It does not, however, interact with the prostaglandin EP1 receptor. wikipedia.org This selective binding profile is significant as it suggests a more restricted range of physiological and potentially toxic actions compared to prostaglandin E2 (PGE2) or other analogs that activate all four EP receptor subtypes. wikipedia.org

The interaction with these specific receptors initiates distinct intracellular signaling pathways. The activation of EP2 and EP4 receptors is known to couple to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. yorku.ca Conversely, the EP3 receptor has multiple isoforms that can couple to different G proteins (Gs, Gi, or Gq), resulting in varied cellular responses, including increases or decreases in cAMP and intracellular calcium levels. yorku.ca

While misoprostol is an analog of PGE1, its receptor affinity profile exhibits some distinctions. Studies have shown that PGE1, similar to PGE2, can bind to all four EP receptor subtypes. nih.gov In contrast, misoprostol demonstrates a more targeted interaction, primarily with EP3 and EP4 receptors at lower concentrations. jci.org At higher concentrations, it may also activate EP2 receptors. jci.org This relative specificity for EP3 and EP4 receptors contributes to its particular pharmacological profile. jci.org The affinity of misoprostol for its target receptors is a key determinant of its potency and the concentration at which it elicits its therapeutic effects.

Table 1: Prostaglandin Receptor Interactions of Misoprostol

| Receptor Subtype | Misoprostol Interaction | Primary Signaling Pathway |

|---|---|---|

| EP1 | No significant binding wikipedia.org | Gq-protein coupled, increases intracellular calcium yorku.ca |

| EP2 | Binds and stimulates wikipedia.org | Gs-protein coupled, increases cAMP yorku.ca |

| EP3 | Binds and stimulates wikipedia.org | Can couple to Gi, Gs, or Gq, modulating cAMP and calcium levels yorku.ca |

| EP4 | Binds and stimulates wikipedia.orgscbt.com | Gs-protein coupled, increases cAMP yorku.ca |

Cellular and Molecular Signaling Pathways Investigated

The binding of misoprostol to its receptors triggers a cascade of intracellular events that mediate its well-documented uterotonic and gastric cytoprotective effects.

Misoprostol's uterotonic effects are a cornerstone of its use in obstetrics. It induces strong contractions of the myometrial smooth muscle cells, leading to the expulsion of uterine contents. patsnap.comwikipedia.org This is achieved through its binding to prostaglandin receptors in the uterus, which leads to an increase in intracellular calcium levels and subsequent muscle contractions. patsnap.com

In addition to inducing contractions, misoprostol also plays a crucial role in cervical ripening. This process involves the softening, effacement, and dilation of the cervix, preparing it for labor and delivery. wikipedia.orgnih.gov The mechanism involves the degradation of collagen and a reduction in cervical tone. drugbank.com By binding to EP receptors, misoprostol initiates an inflammatory cascade within the cervix, leading to the release of enzymes that remodel the cervical connective tissue, making it more pliable.

Misoprostol's original indication was for the prevention of NSAID-induced gastric ulcers, owing to its potent cytoprotective and antisecretory properties. nih.govbohrium.com It inhibits gastric acid secretion by directly acting on the parietal cells in the stomach. drugbank.commedsinfo.com.au This is mediated by the binding of its active metabolite, misoprostol acid, to prostaglandin receptors on these cells, which inhibits adenylate cyclase. wikipedia.orghres.ca This action leads to decreased intracellular cyclic AMP levels and a subsequent reduction in the activity of the proton pump at the apical surface of the parietal cell. wikipedia.org

Beyond inhibiting acid secretion, misoprostol enhances the integrity of the gastric mucosa through several mechanisms. medsinfo.com.au These include:

Increased Mucus and Bicarbonate Secretion: Misoprostol stimulates the secretion of protective mucus and bicarbonate, which form a barrier against gastric acid. patsnap.combioline.org.brdrugbank.com

Enhanced Mucosal Blood Flow: It can increase gastric mucosal blood flow, which promotes tissue health and repair. bioline.org.brhres.ca

Strengthening of the Mucosal Barrier: Misoprostol helps to maintain the tight junctions between epithelial cells, preventing the back diffusion of hydrogen ions into the gastric mucosa. bioline.org.br

Table 2: Summary of Misoprostol's Cellular and Molecular Actions

| Effect | Target Tissue/Cell | Receptor(s) Involved | Key Molecular Mechanism |

|---|---|---|---|

| Myometrial Contraction | Uterine Smooth Muscle | EP2, EP3, EP4 | Increased intracellular calcium levels patsnap.com |

| Cervical Ripening | Cervix | EP2, EP3, EP4 | Collagen degradation, cervical softening wikipedia.orgdrugbank.com |

| Inhibition of Gastric Acid | Gastric Parietal Cells | EP Receptors | Inhibition of adenylate cyclase, decreased cAMP, reduced proton pump activity wikipedia.orghres.ca |

| Gastric Mucosal Protection | Gastric Mucosa | EP Receptors | Increased mucus and bicarbonate secretion, enhanced blood flow patsnap.combioline.org.brdrugbank.com |

Modulation of Inflammatory Mediators in Cervical Tissue during Misoprostol Administration

Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue, is understood to induce cervical ripening by initiating a process that mirrors the natural inflammatory cascade of term pregnancy. nih.govresearchgate.net This involves an influx and activation of inflammatory cells, which in turn increases the presence of matrix metalloproteinases (MMPs) responsible for collagen degradation and cervical softening. nih.gov

Studies have demonstrated that administration of misoprostol is associated with a notable increase in inflammatory cells within the cervical tissue. nih.govresearchgate.net Specifically, a higher number of CD45-positive cells, which are leukocytes, are found in the subepithelial region of the cervix in individuals treated with misoprostol compared to untreated controls. nih.govki.se Similarly, levels of monocytes (CD68) have also been observed to be higher following misoprostol treatment. ki.se

The inflammatory response triggered by misoprostol leads to a significant upregulation of specific MMPs. nih.gov Research has shown greater immunostaining for MMP-8 and MMP-9 in cervical biopsies from individuals who received misoprostol. nih.govresearchgate.net These enzymes are crucial for the breakdown of the extracellular matrix, a key event in cervical ripening. Conversely, the expression of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2), which regulate the activity of MMPs, does not appear to differ significantly between misoprostol-treated and control groups. nih.govresearchgate.net

Furthermore, misoprostol has been shown to increase the levels of interleukin-8 (IL-8), a cytokine that acts as a potent chemoattractant for neutrophils, further contributing to the inflammatory environment of the cervix. researchgate.netgu.se This orchestrated inflammatory response, characterized by the influx of immune cells and the increased activity of collagen-degrading enzymes, is central to the mechanism by which misoprostol promotes cervical ripening. nih.govresearchgate.net

Interactive Data Table: Effect of Misoprostol on Inflammatory Mediators in Cervical Tissue

| Mediator | Effect of Misoprostol | Reference |

|---|---|---|

| CD45 (Leukocytes) | Increased expression | nih.govki.se |

| CD68 (Monocytes) | Increased expression | ki.se |

| MMP-8 | Increased expression | nih.govresearchgate.net |

| MMP-9 | Increased expression | nih.govresearchgate.net |

| TIMP-1 | No significant change | nih.govresearchgate.net |

| TIMP-2 | No significant change | nih.govresearchgate.net |

| IL-8 | Increased levels | researchgate.netgu.se |

Investigations into VEGF, Calcium, and NF-κB Signaling Pathways

Recent pharmacological research has identified that misoprostol's effects are mediated through the modulation of several key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF), calcium (Ca2+), and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govajrh.info

VEGF Signaling Pathway: Studies have shown that misoprostol can stimulate the expression of VEGF. nih.gov This effect is mediated through the EP2/cAMP/PKA pathway, which leads to the activation of the cAMP response element-binding protein (CREB), a key transcription factor for VEGF expression. nih.gov In human esophageal epithelial cells, misoprostol was found to significantly increase intracellular cAMP levels and induce the phosphorylation of CREB, ultimately stimulating VEGF expression. nih.gov This suggests a role for misoprostol in promoting angiogenesis, a process essential for tissue healing. nih.gov

Calcium Signaling Pathway: Misoprostol has been demonstrated to alter intracellular calcium levels. nih.govajrh.infonih.gov In mouse neuroblastoma cells, misoprostol was shown to elevate intracellular calcium through a protein kinase A (PKA)-dependent mechanism. nih.govyorku.ca This action is similar to that of the endogenous prostaglandin E2 (PGE2), which acts on EP receptors. nih.govyorku.ca The study also suggested an inhibitory role for the EP4 receptor signaling pathway in calcium regulation. nih.govyorku.ca Further research indicates that misoprostol can promote nuclear calcium accumulation, which in turn leads to the activation of NFAT (nuclear factor of activated T-cells) and adaptive changes in cell morphology and gene expression. researchgate.net

NF-κB Signaling Pathway: Misoprostol has been found to modulate the NF-κB signaling pathway, a critical regulator of inflammation. nih.govajrh.infonih.gov Specifically, misoprostol can suppress the transcriptional activity of NF-κB. nih.gov While it does not appear to affect the nuclear translocation of NF-κB, it significantly suppresses LPS-inducible NF-κB promoter activity and the expression of tumor necrosis factor (TNF), a downstream target. nih.gov This suggests that misoprostol interferes with the ability of NF-κB to bind to the TNF promoter, thereby reducing its transcriptional activity. nih.gov This anti-inflammatory function is mediated through an increase in cellular cAMP levels. nih.gov

Interactive Data Table: Misoprostol's Modulation of Signaling Pathways

| Signaling Pathway | Key Findings | Reference |

|---|---|---|

| VEGF | Stimulates VEGF expression via the EP2/cAMP/PKA/CREB pathway. | nih.gov |

| Calcium (Ca2+) | Elevates intracellular calcium via a PKA-dependent mechanism. | nih.govyorku.ca |

| NF-κB | Suppresses NF-κB transcriptional activity and TNF expression. | nih.gov |

Research on Protein Phosphorylation, Cell Localization, and Protein Hydrolysis Regulation

Investigations into the molecular mechanisms of misoprostol have revealed its involvement in crucial cellular processes such as protein phosphorylation, the localization of cellular components, and the regulation of protein hydrolysis. nih.govajrh.info

Protein Phosphorylation: A significant aspect of misoprostol's action involves the phosphorylation of key signaling proteins. nih.govajrh.info Research has demonstrated that misoprostol induces the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in various cellular responses, including the expression of VEGF. nih.gov This phosphorylation is a downstream effect of the activation of the EP2/cAMP/PKA pathway. nih.gov Furthermore, studies have shown that misoprostol can lead to the PKA-dependent phosphorylation of the Bcl-2 family member Bnip3. researchgate.netbiorxiv.org This phosphorylation event is crucial for preventing hypoxia-induced cardiac dysfunction by altering Bnip3's interaction with other proteins and its subcellular localization. researchgate.netbiorxiv.org

Cell Localization: Misoprostol influences the localization of cellular components, which is critical for its biological effects. nih.govajrh.info For instance, the phosphorylation of Bnip3 by PKA, initiated by misoprostol, leads to the redistribution of Bnip3 from the mitochondria and the endoplasmic reticulum. researchgate.net This is achieved through an interaction with 14-3-3 proteins, which effectively traffics Bnip3 away from these organelles. researchgate.netbiorxiv.org This relocalization prevents aberrant calcium release from the endoplasmic reticulum and subsequent mitochondrial dysfunction. biorxiv.org Additionally, in the context of cervical tissue, treatment with prostaglandins, including misoprostol, appears to cause the co-localization of the tight junction proteins claudin-5 and occludin in the vascular endothelium. researchgate.net

Protein Hydrolysis Regulation: The mechanisms of misoprostol also extend to the regulation of protein hydrolysis, a key process in tissue remodeling. nih.govajrh.info This is particularly evident in its effects on the cervix, where it promotes the degradation of collagen, a major component of the cervical stroma. drugbank.com This degradation is achieved through the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9, which are enzymes that hydrolyze extracellular matrix proteins. nih.govresearchgate.net This enzymatic breakdown of collagen is a fundamental step in the process of cervical ripening. nih.gov

Interactive Data Table: Misoprostol's Effects on Cellular Processes

| Cellular Process | Key Findings | Reference |

|---|---|---|

| Protein Phosphorylation | Induces phosphorylation of CREB and Bnip3. | nih.govresearchgate.netbiorxiv.org |

| Cell Localization | Causes redistribution of Bnip3 from mitochondria and ER; promotes co-localization of claudin-5 and occludin in cervical vascular endothelium. | researchgate.netbiorxiv.orgresearchgate.net |

| Protein Hydrolysis Regulation | Increases expression and activity of MMPs, leading to collagen degradation in the cervix. | nih.govresearchgate.netdrugbank.com |

Studies on Anti-inflammatory and Immunomodulatory Effects, particularly in Rheumatological Contexts

Misoprostol, a synthetic prostaglandin E1 analog, has demonstrated significant anti-inflammatory and immunomodulatory properties, which have been investigated in various contexts, including rheumatology. nih.gov

In the setting of rheumatoid arthritis, misoprostol has been shown to reduce serious gastrointestinal complications induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govacpjournals.org A large-scale, randomized, double-blind, placebo-controlled trial found that concurrent administration of misoprostol with NSAIDs reduced the incidence of serious upper gastrointestinal complications by 40% in patients with rheumatoid arthritis. nih.govscispace.com Furthermore, misoprostol has been shown to be effective in healing existing NSAID-associated gastroduodenal lesions in patients with rheumatoid arthritis, without compromising the anti-rheumatic efficacy of the NSAID therapy. nih.gov

The anti-inflammatory effects of misoprostol are also supported by studies on its impact on inflammatory mediators. In a rat model of acute inflammation, the addition of misoprostol to diclofenac (B195802) significantly reduced the effective dose of the latter. nih.gov Research on synovial fluid from patients with knee joint effusions showed that misoprostol treatment led to a significant reduction in thromboxane (B8750289) B2 concentrations, suggesting a potential anti-inflammatory effect. bmj.com

Misoprostol's immunomodulatory effects have been observed in both in vitro and in vivo studies. It has been shown to substantially increase the immunomodulatory effect of cyclosporine or steroids. nih.gov Additionally, misoprostol may exert a protective effect on cartilage by decreasing the synthesis of cytokines that can be induced by some NSAIDs. nih.gov In vitro, misoprostol has been shown to suppress the generation of TNF-α and chemokines by macrophages and inhibit the expression of human β-defensin in uterine epithelial cells, further highlighting its immunosuppressive capabilities. nih.gov

Interactive Data Table: Anti-inflammatory and Immunomodulatory Effects of Misoprostol

| Effect | Key Findings | Context | Reference |

|---|---|---|---|

| Anti-inflammatory | Reduces serious NSAID-induced GI complications by 40%. | Rheumatoid Arthritis | nih.govscispace.com |

| Anti-inflammatory | Heals existing NSAID-associated gastroduodenal lesions. | Rheumatoid Arthritis | nih.gov |

| Anti-inflammatory | Reduces thromboxane B2 concentrations in synovial fluid. | Knee Joint Effusions | bmj.com |

| Immunomodulatory | Enhances the immunomodulatory effects of cyclosporine and steroids. | In vitro/Animal Studies | nih.gov |

| Immunomodulatory | May protect cartilage by decreasing cytokine synthesis. | In vitro/Animal Studies | nih.gov |

| Immunosuppressive | Suppresses macrophage TNF-α and chemokine generation. | In vitro | nih.gov |

Advanced Clinical Application Research of Misoprostol

Research in Reproductive Health Applications

Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, has been extensively studied for its effects on uterine contractility and cervical ripening. ginekologiaipoloznictwo.comginekologiaipoloznictwo.com These properties make it a cornerstone of various reproductive health procedures.

Academic Investigations into Misoprostol in Medical Abortion

The use of misoprostol in medical abortion is a primary area of research, with studies exploring its efficacy as a single agent and in combination with other pharmaceuticals.

Misoprostol-only regimens are a crucial option for medical abortion, especially in settings where mifepristone (B1683876) is unavailable. ipas.org Research indicates that when used correctly, misoprostol alone can successfully terminate 80-95% of pregnancies without surgical intervention, with the success rate varying by regimen and pregnancy duration. ibisreproductivehealth.orgallaboveall.org

A 2019 systematic review analyzing 38 studies and 12,829 women found that 78% of those who used misoprostol-only regimens for first-trimester medical abortion had a complete abortion without the need for a surgical procedure or additional unplanned medications. societyfp.orgsocietyfp.org However, this is a lower success rate than the approximately 95% expected with a combination of mifepristone and misoprostol. societyfp.org The same review noted that across all studies, a maximum of 0.7% of patients required hospitalization or transfusion. societyfp.org Another systematic review reported that among 12,829 women, an estimated 22.0% underwent surgical uterine evacuation. nih.govgynuity.org The rate of ongoing pregnancy after misoprostol-only treatment was estimated at 6.8% among 6,359 evaluable women. nih.govgynuity.org

Studies on self-managed medical abortion with misoprostol have shown high effectiveness, with 93-99% of participants reporting complete abortions without surgical intervention. ibisreproductivehealth.orgallaboveall.org For instance, the SAFE study, which looked at self-management with accompaniment support, found that 99% of users of misoprostol-only regimens had a successful abortion without surgery. ipas.org

The efficacy of misoprostol-only regimens can be influenced by the gestational age. Some studies have shown a decrease in effectiveness as the first trimester progresses, while others have not observed this trend. societyfp.org For second-trimester terminations, one study found a failure rate of 9.4% with misoprostol as a single agent. mdpi.com

The combination of mifepristone and misoprostol is the preferred and more effective regimen for medical abortion up to 70 days of gestation, according to the American College of Obstetricians and Gynecologists (ACOG). nih.gov When mifepristone is not available, a misoprostol-only regimen is the recommended alternative. nih.gov

Randomized trials have consistently demonstrated that misoprostol-only regimens are less effective than those that include both mifepristone and misoprostol. societyfp.org The combination of mifepristone and misoprostol for medical abortion has a high efficacy rate and an acceptable safety profile. nih.gov

Regimens combining methotrexate (B535133) with misoprostol have also been studied. However, these have not shown significant advantages in terms of effectiveness, ease of use, or time to abortion when compared to multi-dose misoprostol-only regimens. societyfp.org

Comparison of Medical Abortion Regimens

| Regimen | Efficacy | Notes | Reference |

|---|---|---|---|

| Mifepristone and Misoprostol | ~95% | Preferred regimen for medical abortion up to 70 days gestation. | societyfp.orgnih.gov |

| Misoprostol-Only | 78-99% | Success rates vary based on clinical vs. self-managed settings and regimen. | ibisreproductivehealth.orgallaboveall.orgsocietyfp.orgsocietyfp.org |

Misoprostol is effectively used for cervical priming and ripening before surgical gynecological procedures. Its ability to soften and dilate the cervix facilitates procedures such as surgical abortion and hysteroscopy. One study detailed a regimen using misoprostol as a monotherapy to ripen and dilate the cervix prior to surgical evacuation in cases of first-trimester missed abortion. ginekologiaipoloznictwo.comginekologiaipoloznictwo.com

Misoprostol is also a valuable tool in the medical management of miscarriage (incomplete or missed abortion). A study on first-trimester missed abortions found that intravaginal misoprostol was an effective regimen for successful termination. ginekologiaipoloznictwo.com In this study, complete expulsion of the products of conception was observed in 40% of the 95 cases with varying doses and times. ginekologiaipoloznictwo.com Another prospective observational study involving 135 women with missed abortion up to 11 weeks of gestation reported that 86.7% of patients treated with misoprostol monotherapy achieved a complete abortion. menoufia-med-j.com The remaining 13.3% experienced therapy failure and required surgical evacuation. menoufia-med-j.com

Labor Induction Research

At lower doses, misoprostol is utilized for cervical ripening and the induction of labor in full-term pregnancies. nih.gov It has been shown to be effective in stimulating uterine contractions at term. ginekologiaipoloznictwo.comginekologiaipoloznictwo.com

Comparative Effectiveness Studies with Other Uterotonic Agents

Misoprostol, a synthetic prostaglandin E1 analogue, has been extensively studied for its role in labor induction, often compared with other established uterotonic agents like dinoprostone (B10761402) and oxytocin (B344502). jsafog.comutoronto.ca

A 2024 meta-analysis of eight randomized controlled trials (RCTs) involving 1,801 participants found that intravaginal misoprostol is an effective and safe alternative to dinoprostone for inducing labor at term. frontiersin.orgresearchgate.net While many outcomes showed no significant differences, the misoprostol group required significantly less oxytocin augmentation. frontiersin.orgresearchgate.net Another systematic review and meta-analysis echoed these findings, noting that vaginally administered misoprostol was more effective than the dinoprostone vaginal insert for cervical ripening and labor induction, with similar safety profiles. nih.gov A 2021 Cochrane Review encompassing 61 trials and over 20,000 women concluded that low-dose oral misoprostol likely leads to fewer cesarean deliveries compared to vaginal dinoprostone. obgproject.com

When compared with oxytocin, a meta-analysis of 45 RCTs with 8,406 participants revealed that vaginal misoprostol administration resulted in a significant reduction in the cesarean rate. nih.gov Oral misoprostol also showed a significant reduction in cesarean rates compared to oxytocin. nih.gov However, another study found that sublingual misoprostol was less effective in preventing postpartum hemorrhage than intramuscular oxytocin. gynaecologyjournal.com

The following table summarizes the comparative effectiveness of misoprostol with other uterotonic agents based on recent meta-analyses.

| Comparison | Key Findings |

| Misoprostol vs. Dinoprostone | Intravaginal misoprostol required significantly less oxytocin augmentation. frontiersin.orgresearchgate.net Low-dose oral misoprostol is probably associated with fewer caesarean deliveries. obgproject.com Vaginally administered misoprostol was more effective for cervical ripening and labor induction. nih.gov |

| Misoprostol vs. Oxytocin | Vaginal and oral misoprostol administration resulted in a significant reduction in the rate of cesarean delivery. nih.gov Sublingual misoprostol was found to be less effective in preventing PPH than intramuscular oxytocin. gynaecologyjournal.com |

Studies on Optimal Regimen Design for Labor Induction

Research into the optimal regimen for misoprostol in labor induction has explored various routes of administration and dosing schedules to maximize efficacy while ensuring safety. scielo.br

Route of Administration: Studies have compared oral, vaginal, and sublingual routes. Vaginal misoprostol has been shown to be more effective than oral administration in some studies, which may be due to higher systemic bioavailability. clinicaltrials.gov However, oral administration is often preferred by patients for its convenience and privacy. jsafog.com A Cochrane review suggested that oral misoprostol is as effective as vaginal misoprostol and results in fewer cesarean sections than vaginal dinoprostone. scirp.org

A prospective comparative trial found that an oral misoprostol solution was more efficient than the sublingual route for several measures, including induction time and vaginal birth rate. jsafog.com Conversely, another study concluded that the sublingual route was associated with a statistically significant shorter induction-to-delivery interval and less need for oxytocin augmentation compared to the oral route. jpmer.com

Dosing Regimens: The optimal dosing has been a subject of numerous clinical trials. aafp.org A common regimen involves 25 mcg vaginally every 4 to 6 hours. jsafog.com Some studies have evaluated doses up to 50 mcg. imrpress.com A Cochrane review indicated that a starting dose of 25 µg of oral misoprostol may offer a good balance of efficacy and safety. nih.gov Research has also looked at different dosing intervals, such as 2-hourly versus 4- to 6-hourly protocols. obgproject.com

The table below outlines findings from studies on different misoprostol regimens.

| Regimen Aspect | Findings |

| Route of Administration | Oral misoprostol solution was found to be more efficient than sublingual administration in one trial. jsafog.com Another study found sublingual administration led to a shorter induction-to-delivery interval compared to oral. jpmer.com Vaginal administration has higher systemic bioavailability than oral. clinicaltrials.gov |

| Dosing Schedule | A common effective dose is 25 mcg vaginally every 4-6 hours. jsafog.com A starting dose of 25 µg orally is suggested for a good balance of efficacy and safety. nih.gov Studies have compared 2-hourly and 4- to 6-hourly intervals. obgproject.com |

Postpartum Hemorrhage (PPH) Prevention and Treatment Research

Misoprostol's stability and ease of oral administration make it a valuable tool in the prevention and treatment of postpartum hemorrhage (PPH), especially in low-resource settings. dovepress.com

Effectiveness and Safety of Misoprostol in Community-Based Distribution Programs

Community-based programs have been implemented to distribute misoprostol to pregnant women for self-administration or administration by a community health worker or traditional birth attendant to prevent PPH, particularly in areas with high rates of home births. who.inthealthynewbornnetwork.orgnhm.gov.in

Multiple studies have demonstrated the effectiveness and safety of this strategy. A quasi-experimental trial in rural Bangladesh involving over 2,000 women found that the incidence of primary PPH was significantly lower in the group that received misoprostol (1.6%) compared to the control group (6.2%). tandfonline.com This represented an 81% protection against developing primary PPH. tandfonline.com Placebo-controlled trials in India and Pakistan also found misoprostol to be safe and effective in reducing PPH during home births. dovepress.com

Systematic reviews have confirmed the feasibility and high coverage rates of these programs, with most women using the medication as instructed. healthynewbornnetwork.orgnih.govresearchgate.net Concerns that community distribution might deter women from seeking facility-based deliveries have not been supported by evidence; in fact, pooled analysis showed no significant difference in facility delivery rates between misoprostol and control groups. nih.govresearchgate.net

The following table presents data from a key study on community-based misoprostol distribution.

| Study Outcome | Misoprostol Group | Control Group |

| Incidence of Primary PPH (Bangladesh Trial) | 1.6% | 6.2% |

| Protection against PPH | 81% | N/A |

Comparative Trials with Conventional Oxytocics in PPH Management

When compared to conventional injectable uterotonics like oxytocin for PPH management, the evidence for misoprostol is mixed.

A Cochrane review including data from 72 trials concluded that misoprostol could not be preferred over conventional injectable uterotonics for managing the third stage of labor. gynaecologyjournal.com A network meta-analysis suggested that oxytocin is likely more effective than misoprostol as a first-line treatment for PPH. nih.gov Adding misoprostol to oxytocin treatment did not appear to provide additional benefits. nih.govgynuity.org

However, some studies have shown misoprostol to be a viable alternative. One study found that misoprostol was more effective than oxytocin in decreasing the amount of blood loss to prevent PPH. nih.gov Another study showed that both agents were equally effective in preventing PPH, with no significant difference in average blood loss. pjmhsonline.com In settings where oxytocin is not feasible due to requirements for refrigeration and skilled administration, misoprostol remains a crucial, life-saving option. dovepress.compjmhsonline.com

The table below summarizes comparative findings between misoprostol and oxytocin for PPH management.

| Comparison Outcome | Findings |

| Effectiveness | Oxytocin is likely more effective than misoprostol as a first-line PPH treatment. nih.gov Some studies show misoprostol is more effective in reducing blood loss. nih.gov |

| Combination Therapy | Adding misoprostol to oxytocin confers no additional clinical advantage for PPH treatment. nih.govgynuity.org |

| Resource Settings | Misoprostol is a practical alternative for preventing PPH in low-resource settings where oxytocin is not feasible. dovepress.com |

Investigations into Misoprostol for Adhesion Prevention Post-Gynecological Surgery

Emerging research has explored the potential of misoprostol in preventing the formation of adhesions following gynecological surgery. Adhesions are a common complication that can lead to chronic pain and infertility.

A 2014 double-blind, randomized controlled experimental study in a rat uterine horn model investigated the effect of misoprostol on adhesion formation. biomedpharmajournal.orgnih.gov The study compared a misoprostol group, a control group, and a group treated with Hyalobarrier gel. The results showed that the total adhesion scores in the control group were significantly higher than in the misoprostol and Hyalobarrier groups. biomedpharmajournal.orgnih.gov Furthermore, the inflammation score in the misoprostol group was statistically lower than in the other two groups, suggesting a new therapeutic potential for misoprostol in preventing pelvic adhesions and reducing inflammation. biomedpharmajournal.org

Another study reviewing women who underwent curettage for missed abortion found that pretreatment with misoprostol significantly reduced the incidence of acquired intrauterine adhesions. gorm.com.tr

Hemostatic Effects of Misoprostol in Uterine Myomectomy Procedures

Uterine myomectomy, the surgical removal of fibroids, is often associated with significant hemorrhage. ekb.eg Research has investigated the use of misoprostol to reduce intraoperative blood loss during this procedure.

A 2021 systematic review and meta-analysis of eight RCTs involving 385 patients concluded that preoperative misoprostol was significantly associated with lower blood loss, a smaller drop in hemoglobin, and a reduced need for blood transfusion. binasss.sa.crnih.gov An updated 2023 meta-analysis incorporating 16 RCTs and 1000 patients further strengthened these findings, confirming significant reductions in intraoperative blood loss, hemoglobin drop, and the need for perioperative blood transfusion. mdpi.com The operative time was also significantly reduced in the misoprostol group. ekb.egbinasss.sa.crmdpi.com

The following table details the hemostatic effects of misoprostol in myomectomy based on a meta-analysis.

| Outcome Measure | Effect of Preoperative Misoprostol |

| Intraoperative Blood Loss | Significantly reduced. binasss.sa.crnih.govmdpi.com |

| Drop in Hemoglobin | Significantly lower. binasss.sa.crnih.govmdpi.com |

| Need for Blood Transfusion | Significantly reduced. binasss.sa.crnih.govmdpi.com |

| Operative Time | Significantly reduced. ekb.egbinasss.sa.crnih.govmdpi.com |

Research in Gastrointestinal Applications

Misoprostol's primary approved indication in many regions is for the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). e-lactancia.orghres.ca Research has also explored its efficacy in treating existing peptic ulcers.

The use of NSAIDs is associated with a risk of gastrointestinal toxicity, including the development of gastric and duodenal ulcers. pfizermedicalinformation.com Misoprostol has been extensively studied for its ability to mitigate this risk.

A number of double-blind, placebo-controlled trials have demonstrated the efficacy of misoprostol in preventing NSAID-induced gastric ulcers. nih.govnih.gov In a significant multicenter study involving 420 patients with osteoarthritis on NSAID therapy, those receiving misoprostol had a significantly lower incidence of gastric ulcer development compared to the placebo group. nih.gov Specifically, gastric ulcers (defined as ≥0.3 cm in diameter) occurred in 21.7% of the placebo group, compared to 5.6% and 1.4% in the groups receiving different dosages of misoprostol. nih.gov This protective effect remained significant for larger ulcers as well. nih.gov

Another 12-month, double-blind, placebo-controlled study with 83 arthritis patients on chronic NSAID therapy found that misoprostol significantly decreased the cumulative development of NSAID-induced gastric ulcers. nih.gov After 3 months, 12.5% of patients on misoprostol developed a gastric ulcer, compared to 28.9% on placebo. nih.gov This study also highlighted that patients with a previous NSAID-induced ulcer are at a higher risk of recurrence. nih.gov

Research has also compared misoprostol to other gastroprotective agents. A multicenter, randomized trial compared misoprostol with sucralfate (B611045) in 356 patients with osteoarthritis taking NSAIDs. jwatch.org The results showed that misoprostol was markedly superior in preventing gastric ulcers, with an incidence of 2% in the misoprostol group compared to 16% in the sucralfate group among compliant patients. jwatch.org

Furthermore, studies have investigated the combination of misoprostol with an NSAID in a single tablet. In a study of 572 patients with osteoarthritis, those receiving a combination tablet of diclofenac (B195802) and misoprostol had a lower incidence of endoscopically defined gastric ulcers compared to those receiving diclofenac alone. pfizermedicalinformation.com

The following table summarizes findings from a key prophylactic study:

| Treatment Group | Number of Patients | Gastric Ulcer Incidence (≥0.3 cm) | Gastric Ulcer Incidence (>0.5 cm) |

| Placebo | 142 | 21.7% | 12.3% |

| Misoprostol (100 mcg qid) | 142 | 5.6% | 4.2% |

| Misoprostol (200 mcg qid) | 136 | 1.4% | 0.7% |

| Data from a multicenter, double-blind, placebo-controlled trial in patients with osteoarthritis on NSAID therapy. nih.gov |

Beyond prevention, research has also focused on misoprostol's role in healing existing peptic ulcers. Several multicenter, randomized, double-blind, controlled studies have compared misoprostol to placebo and cimetidine (B194882) in patients with endoscopically confirmed benign gastric and active duodenal ulcers. bohrium.com

In these studies, misoprostol demonstrated rates of complete ulcer healing and pain relief that were significantly superior to placebo and comparable to those achieved with cimetidine. nih.govbohrium.com One large trial indicated that misoprostol could heal a significant portion of duodenal ulcers that were resistant to treatment with H2-receptor antagonists. nih.gov

A study comparing various treatments for duodenal ulcers found that at 4 and 8 weeks, healing rates with H2-blockers and misoprostol were similar. who.int Specifically, healing rates were between 61-77% at 4 weeks and 75-85% at 8 weeks for this group. who.int

The table below presents a summary of healing rates from a comparative study on duodenal ulcers:

| Treatment | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |

| H2-Blockers and Misoprostol | 61% - 77% | 75% - 85% |

| Data from a study on endoscopically-confirmed duodenal ulcers. who.int |

While primarily known for its gastrointestinal applications, the properties of misoprostol have led to research in other areas.

One area of investigation is its effect on the small intestine. Nonsteroidal anti-inflammatory drugs can cause inflammation of the small intestine in a significant number of long-term users. nih.gov A study in volunteers showed that indomethacin (B1671933) increased intestinal permeability, and the concurrent administration of misoprostol had a significant protective effect. nih.gov This suggests a potential role for misoprostol in mitigating NSAID-induced enteropathy, though further long-term studies are needed. nih.gov

Misoprostol's uterotonic properties have led to extensive off-label use and research in obstetrics and gynecology, including for labor induction and medical abortion. marleydrug.comfrontiersin.orgpopcouncil.org Recent research has explored its use in combination with other drugs, such as ulipristal (B1683391) acetate, for medication abortion, showing high success rates in early studies. gynuity.org

Adverse Event Profiles and Toxicological Research of Misoprostol

Investigations into Serious Adverse Events and Complications

Beyond the common side effects, research has focused on more severe, albeit less frequent, complications associated with misoprostol (B33685). These include uterine hyperstimulation, uterine rupture, and subsequent life-threatening hemorrhage.

Uterine hyperstimulation, defined as single contractions lasting more than two minutes or five or more contractions in a ten-minute period, is a serious complication of labor induction. misoprostol.org This excessive uterine activity can impair uteroplacental blood flow. misoprostol.org Misoprostol, due to its potent uterotonic effects, is associated with an increased risk of uterine hyperstimulation. nih.govpfizermedical.com The risk of this complication can be influenced by the dosage and route of administration. misoprostol.orgaafp.org

The most feared complication of uterine hyperstimulation is uterine rupture, a potentially catastrophic event. nih.gov The risk of uterine rupture is significantly increased in women with a history of prior uterine surgery, particularly a cesarean section. drugs.compfizermedical.comnih.gov Studies have shown that the risk of uterine rupture in the second trimester is higher in women with a scarred uterus (around 0.28-0.4%) compared to those with an unscarred uterus (around 0.04%). researchgate.netatlantic-medical.orgjogcr.com Grand multiparity is also considered a risk factor for uterine rupture. pfizermedical.com While there is an association, some studies have concluded that misoprostol exposure itself was not independently associated with uterine rupture when other risk factors were considered. ugm.ac.idresearchgate.net

Analysis of Uterine Rupture Risk with Misoprostol

| Risk Factor | Associated Finding |

|---|---|

| Prior Uterine Surgery (e.g., Cesarean Section) | Significantly increases the risk of uterine rupture. drugs.comnih.govatlantic-medical.org |

| Uterine Scar Status | Incidence of rupture is notably higher in scarred uteri (0.28-0.4%) vs. unscarred uteri (0.04%). researchgate.netatlantic-medical.orgjogcr.com |

| Grand Multiparity | Identified as a potential risk factor. pfizermedical.com |

| Uterine Hyperstimulation | A major adverse effect of misoprostol that can lead to uterine rupture. misoprostol.orgpfizermedical.com |

Uterine rupture can lead to life-threatening complications, including massive intraperitoneal hemorrhage and subsequent hemodynamic instability. nih.gov When the uterine wall is breached, severe bleeding into the abdominal cavity can occur, leading to hemorrhagic shock. nih.gov While the maternal mortality risk from uterine rupture is low with prompt intervention, the potential for significant blood loss and the need for emergency surgical procedures, such as hysterectomy, are critical concerns. nih.govatlantic-medical.org The clinical presentation of a rupture can include signs of hypovolemic shock, highlighting the direct link between this adverse event and severe hemodynamic compromise. researchgate.net

Incidence and Research on Toxic Shock Following Misoprostol Use

Research and case reports have identified a rare but severe association between the use of misoprostol, particularly in conjunction with mifepristone (B1683876) for medical abortion, and the development of toxic shock syndrome (TSS). cdc.govjwatch.org The primary causative agent identified in many of these cases is Clostridium sordellii, a gram-positive, toxin-forming anaerobic bacterium. cdc.govclinician.com Cases involving Clostridium perfringens have also been reported. nih.gov

Fatal TSS associated with C. sordellii has been documented in a small number of women in the United States and Canada following medical abortions with mifepristone and intravaginal misoprostol. cdc.govnih.gov Investigations into these cases, occurring between 2001 and 2005, prompted a public health advisory from the Food and Drug Administration (FDA). cdc.gov The clinical presentation in these instances was often atypical for classic TSS, notably characterized by the absence of fever. cdc.govnih.gov Instead, symptoms included refractory hypotension, multiple effusions, significant hemoconcentration, and a profound leukocytosis (white blood cell counts >50,000 cells/μL). jwatch.orgclinician.com The illness progressed rapidly, with fulminant symptoms developing within days of the abortion procedure. jwatch.orgjwatch.org

Autopsies of fatal cases revealed severe inflammation and necrosis of the endometrium and myometrium, with abundant clostridial bacteria present in the uterine tissues. jwatch.org The pathogenesis is not fully understood, but it is theorized that cervical dilatation during the abortion process may allow ascending infection of necrotic decidual tissue by C. sordellii from the vaginal tract. jwatch.org While a definitive causal link is still under investigation, these cases highlight a rare but critical adverse event. clinician.com It has been noted that TSS can also occur after spontaneous abortion and with other medical abortion regimens, not exclusively those involving mifepristone and misoprostol. nih.gov

Summary of Findings on Toxic Shock Syndrome Following Misoprostol Use

| Finding | Associated Pathogen | Clinical Context | Key Clinical Features | Reference |

|---|---|---|---|---|

| Reports of fatal TSS | Clostridium sordellii | Medical abortion with mifepristone and intravaginal misoprostol | Absence of fever, refractory hypotension, hemoconcentration, profound leukocytosis | cdc.govjwatch.orgnih.gov |

| Additional TSS cases | Clostridium perfringens | Medical abortion, spontaneous abortion | Rapidly progressive illness with necrotizing endomyometritis | nih.gov |

| Reported Clandestine Use | Not specified, septic shock | Clandestine pregnancy termination with a misoprostol-only regimen | Fatal septic shock confirmed by autopsy | nih.gov |

Toxicological Studies of Misoprostol Overdose and Resulting Pathophysiology

The precise toxic dose of misoprostol in humans has not been definitively established. pfizermedical.com Reports indicate that cumulative daily doses up to 1600 mcg have been tolerated, with reported symptoms being limited to gastrointestinal discomfort. pfizermedical.com However, toxic doses are estimated to be in the range of 3-8 mg, leading to more severe systemic effects. maimonidesem.org

Clinical signs that may indicate an overdose include:

Sedation

Tremor

Convulsions

Dyspnea (difficulty breathing)

Abdominal pain

Diarrhea

Fever

Palpitations

Hypotension (low blood pressure)

Bradycardia (slow heart rate) pfizermedical.com

A case report detailed a maternal death following self-medication with an overdose of 12 mg of oral misoprostol in an attempt to induce abortion. nih.gov The patient developed multiorgan failure and hemodynamic instability, with emergency surgery revealing gastric and esophageal necrosis. nih.gov

Toxicological research in animal models has provided further insight into the potential pathophysiology of overdose. Acute toxic effects observed in animals include severe diarrhea, gastrointestinal lesions, focal cardiac necrosis, hepatic necrosis, and renal tubular necrosis. pfizermedical.com Central nervous system depression and respiratory difficulties were also noted. pfizermedical.com Misoprostol is rapidly metabolized to misoprostol acid, its active metabolite. pfizermedical.com Due to its metabolism as a fatty acid, dialysis is considered an unlikely effective treatment for overdose. pfizermedical.com

Reported Effects of Misoprostol Overdose

| Subject | Dose | Observed Effects and Pathophysiology | Reference |

|---|---|---|---|

| Humans (Tolerated Dose) | 1600 mcg (cumulative daily) | Gastrointestinal discomfort | pfizermedical.com |

| Humans (Toxic Dose Range) | 3-8 mg | Severe GI issues, high fever, severe myalgias, bradycardia, hypoxia, hypotension, altered mental status | maimonidesem.org |

| Humans (Case Report) | 12 mg | Multiorgan failure, gastric and esophageal necrosis, fatal outcome | nih.gov |

| Animals (Acute Toxicity Studies) | Not specified | Diarrhea, gastrointestinal lesions, focal cardiac necrosis, hepatic and renal necrosis, CNS depression, respiratory difficulties | pfizermedical.com |

Research on Teratogenicity and Fetal Malformations Associated with Gestational Exposure

Gestational exposure to misoprostol, particularly during the first trimester, is associated with an increased risk of specific fetal malformations. misoprostol.orgnih.gov While the absolute risk of any malformation remains low (estimated at less than 10 per 1,000 births exposed to misoprostol in utero), the relative risk for certain defects is significantly elevated. misoprostol.orgipas.org A systematic review found that misoprostol exposure was 25 times more likely in cases with Möbius syndrome and 12 times more likely in cases with terminal transverse limb defects. ipas.org

The proposed teratogenic mechanism is not a direct effect of the compound on organogenesis but rather a consequence of vascular disruption. misoprostol.orgipas.orgresearchgate.net The potent uterine contractions induced by misoprostol can lead to a temporary reduction in blood supply to the placental-fetal unit, causing hypoperfusion, hypoxia, or vascular obstruction in the developing fetus. misoprostol.org This mechanism is thought to underlie the specific pattern of anomalies observed. researchgate.net The critical period for this teratogenic risk appears to be between five and eight weeks of gestation. uktis.orgnih.gov

The most commonly cited malformations associated with in-utero misoprostol exposure include:

Möbius syndrome: A rare neurological disorder characterized by congenital facial paralysis (affecting the 6th and 7th cranial nerves) and impaired eye movement. researchgate.netnih.gov

Terminal transverse limb defects: The absence or underdevelopment of the end parts of limbs, such as fingers or toes. ipas.orgresearchgate.net

Other cranial nerve anomalies: Affecting nerves V and XII. misoprostol.org

Equinovarus (clubfoot) . misoprostol.org

Arthrogryposis: Multiple joint contractures. uktis.org

Fetal Malformations Associated with First Trimester Misoprostol Exposure

| Malformation/Syndrome | Description | Proposed Mechanism | Reference |

|---|---|---|---|

| Möbius Syndrome | Congenital palsy of cranial nerves VI (abducens) and VII (facial) | Vascular disruption/fetal hypoxia during critical embryonic period | researchgate.netnih.govnih.gov |

| Terminal Transverse Limb Defects | Absence or hypoplasia of distal parts of the limbs (e.g., fingers, toes) | Vascular disruption/fetal hypoxia | ipas.orgresearchgate.net |

| Equinovarus (Clubfoot) | Congenital foot deformity | Vascular disruption/fetal hypoxia | misoprostol.org |

| Arthrogryposis | Multiple congenital joint contractures | Vascular disruption/fetal hypoxia | uktis.org |

Identification and Analysis of Risk Factors for Adverse Outcomes in Misoprostol Studies

Research has identified several factors that may increase the risk of adverse outcomes associated with misoprostol use. These risk factors vary depending on the clinical application of the drug and can relate to either treatment failure or the occurrence of serious complications.

One significant adverse outcome is the failure of medical abortion when using misoprostol in combination with mifepristone. A retrospective review identified several factors independently associated with an unsuccessful procedure, defined as requiring subsequent surgical intervention. nih.gov These included older maternal age, a history of previous spontaneous abortions, and multigravidity (having been pregnant multiple times). nih.gov

Another severe adverse outcome is uterine rupture, a risk that increases with advancing gestational age. pfizermedical.com Prior uterine surgery, including a previous Cesarean delivery, is a major risk factor for this complication. pfizermedical.com Grand multiparity (having given birth multiple times) also appears to increase the risk of uterine rupture. pfizermedical.com Consequently, misoprostol use is not recommended in the third trimester for women with a history of Cesarean section or major uterine surgery. pfizermedical.com

For second-trimester terminations using misoprostol as a single agent, significant risk factors for failure (defined as no abortion within 48 hours) include earlier gestational age, the presence of a live fetus, and a high maternal pre-pregnancy Body Mass Index (BMI). mdpi.com

Identified Risk Factors for Adverse Outcomes with Misoprostol

| Adverse Outcome | Identified Risk Factor | Clinical Context | Reference |

|---|---|---|---|

| Unsuccessful Medical Abortion | Older maternal age | First-trimester termination with mifepristone/misoprostol | nih.gov |

| Unsuccessful Medical Abortion | History of previous spontaneous abortions | First-trimester termination with mifepristone/misoprostol | nih.gov |

| Unsuccessful Medical Abortion | Multigravidity | First-trimester termination with mifepristone/misoprostol | nih.gov |

| Uterine Rupture | Advancing gestational age | Labor induction/cervical ripening | pfizermedical.com |

| Uterine Rupture | Prior uterine surgery (e.g., Cesarean delivery) | Labor induction/cervical ripening | pfizermedical.com |

| Uterine Rupture | Grand multiparity | Labor induction/cervical ripening | pfizermedical.com |

| Failure of Second-Trimester Termination | Early gestational age (within 14-28 weeks) | Termination with misoprostol as a single agent | mdpi.com |

| Failure of Second-Trimester Termination | Live fetus (vs. fetal demise) | Termination with misoprostol as a single agent | mdpi.com |

| Failure of Second-Trimester Termination | High maternal pre-pregnancy BMI | Termination with misoprostol as a single agent | mdpi.com |

Drug Drug Interaction Research of Misoprostol

Research on Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The co-administration of misoprostol (B33685) with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) is common, given misoprostol's role in preventing NSAID-induced gastric ulcers. nih.gov Research has extensively investigated the pharmacokinetic and pharmacodynamic interplay between these agents.

Pharmacokinetic studies have consistently shown a lack of clinically significant interactions. nih.gov When misoprostol is co-administered with various NSAIDs, the kinetics of the NSAIDs are not substantially altered. For instance, drug interaction studies demonstrated that misoprostol has no clinically significant effect on the pharmacokinetics of ibuprofen (B1674241) or diclofenac (B195802). fda.reportrxlist.compfizermedical.com A study focusing on a combination dosage form of diclofenac and misoprostol confirmed the lack of interaction at steady-state, concluding that they can be given together without either drug altering the pharmacokinetics of the other. nih.gov Similarly, while a 20% decrease in the area under the curve (AUC) for aspirin (B1665792) was noted in one study, this was not considered to be clinically significant. fda.reportrxlist.com Misoprostol has also been shown not to interfere with the therapeutic benefits of aspirin on the signs and symptoms of rheumatoid arthritis. fda.reportrxlist.compfizermedical.com

| NSAID | Effect of Misoprostol Co-administration on NSAID Pharmacokinetics | Reference |

|---|---|---|

| Ibuprofen | No clinically significant effect on kinetics | nih.govfda.reportrxlist.com |

| Diclofenac | No clinically significant effect on kinetics | nih.govfda.reportrxlist.comnih.gov |

| Aspirin | ~20% decrease in AUC, not considered clinically significant | fda.reportrxlist.com |

| Piroxicam | No clinically important interactions observed | nih.gov |

| Indomethacin (B1671933) | No clinically important interactions observed | nih.gov |

From a pharmacodynamic perspective, some research suggests a potential synergistic relationship. One study evaluating analgesic efficacy found that misoprostol potentiated the analgesic effect of diclofenac, though a similar effect was not observed with ibuprofen. uthscsa.edu Furthermore, co-treatment with diclofenac sodium did not diminish the cervical ripening efficacy of misoprostol in a clinical setting. nih.gov

A large-scale analysis of health records from the U.S. Veterans Affairs health system suggested that the combination of misoprostol with NSAIDs was associated with a significantly lower risk of serious cardio-renal complications compared to NSAID use alone. acc.orgpharmaceutical-journal.com

| Adverse Event | Reported Risk Reduction | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|---|

| Heart Attack, Cardiac Arrest, or Ventricular Fibrillation | 44% | 0.56 | 0.34-0.94 | pharmaceutical-journal.com |

| Stroke or Mini-stroke | 25% | 0.75 | 0.60-0.95 | pharmaceutical-journal.com |

| Acute Kidney Failure | 34% | 0.66 | 0.49-0.89 | pharmaceutical-journal.com |

Studies on Interactions with Oxytocic Agents

Prostaglandins (B1171923), including misoprostol, are known to have uterotonic effects. Research indicates that misoprostol may augment the activity of other oxytocic agents, such as oxytocin (B344502). fda.reportrxlist.compfizermedical.com Due to this potential for synergistic effects leading to uterine hyperstimulation, concomitant use is approached with caution, and it is often recommended to avoid administering misoprostol less than four hours prior to initiating oxytocin treatment. fda.reportrxlist.compfizermedical.com

However, some clinical research has explored the potential benefits of this interaction. A randomized, double-blind study investigated the combined use of lower doses of oxytocin and misoprostol for reducing blood loss during cesarean delivery. nih.gov The findings suggested that the combination was more effective in reducing blood loss than either oxytocin or misoprostol administered alone, without an increase in serious side effects. nih.gov This indicates a synergistic effect that could allow for lower doses of both agents, potentially limiting side effects while improving efficacy. nih.gov

A meta-analysis of 45 randomized controlled trials comparing misoprostol with oxytocin for labor induction found that vaginal misoprostol administration led to a significant reduction in the rate of cesarean delivery compared to oxytocin. nih.gov

Investigations into Interactions with Antacid Formulations

The interaction between misoprostol and antacids has been a subject of pharmacokinetic investigation. Studies have shown that the co-administration of antacids can reduce the bioavailability of misoprostol's active metabolite, misoprostol acid. nih.govdrugs.com

One key study found that administering misoprostol with an antacid resulted in a statistically significant reduction in the extent of absorption (AUC), while the rate of absorption (tmax) was not significantly altered. nih.gov The peak plasma concentration (Cmax) was also reduced, though this change was not statistically significant. nih.gov Despite these findings, some analyses suggest this effect may not be clinically important. drugs.com

| Pharmacokinetic Parameter | Fasting Conditions (Mean +/- SD) | With Antacid (Mean +/- SD) | Statistical Significance | Reference |

|---|---|---|---|---|

| AUC (0-4h) (pg.hr/ml) | 417 +/- 135 | 349 +/- 108 | P < 0.05 | nih.gov |

| Cmax (pg/ml) | 811 +/- 317 | 689 +/- 315 | Not Statistically Significant | nih.gov |

| tmax (min) | 14 +/- 8 | 20 +/- 14 | Not Statistically Significant | nih.gov |

A clinically significant consideration is the type of antacid used. Magnesium-containing antacids are specifically noted to worsen misoprostol-induced diarrhea. nih.govdrugs.comdrugs.com Therefore, concomitant use should be avoided. pdr.net If an antacid is required during misoprostol therapy, formulations containing aluminum or calcium are recommended as alternatives. drugs.comdrugs.com

Research on Immunomodulatory Drug Interactions (e.g., Cyclosporine, Steroids)

The interaction between misoprostol and the immunosuppressant cyclosporine has been explored, particularly in the context of cyclosporine-induced nephrotoxicity, with varied results.

One study in patients with rheumatoid arthritis who had documented cyclosporine nephrotoxicity investigated the effects of short-term misoprostol treatment. nih.gov This randomized, double-blind, placebo-controlled crossover trial found that misoprostol did not significantly improve the glomerular filtration rate (GFR) or alter serum creatinine (B1669602) and whole blood cyclosporine levels compared to placebo. nih.gov

| Measurement | Baseline (Mean, ml/min) | After Misoprostol (Mean, ml/min) | After Placebo (Mean, ml/min) | Reference |

|---|---|---|---|---|

| Glomerular Filtration Rate (GFR) | 77.3 | 80.0 | 79.1 | nih.gov |

Note: Changes in GFR were not statistically significant. nih.gov

Conversely, other research has suggested a potential protective role for misoprostol. In renal transplant patients receiving cyclosporine and prednisone, misoprostol has been shown to potentially improve renal function. pdr.net It is hypothesized that misoprostol may counteract the intrarenal vasoconstriction induced by cyclosporine. pdr.net An animal study in rats also indicated that misoprostol modifies cyclosporine A-induced changes in calcium handling within myocardial tissue. nih.gov Information regarding direct interactions between misoprostol and steroids (like prednisone) independent of cyclosporine is limited.

Assessment of Lack of Clinically Significant Interactions with Specific Agents

Pharmacokinetic studies have been conducted to rule out significant interactions between misoprostol and several other drugs that are metabolized by the liver or are commonly co-administered. These studies are particularly relevant for patient populations, such as the elderly, who may be on multiple medications. nih.gov

Research has demonstrated a lack of clinically significant drug interactions with antipyrine (B355649) and propranolol (B1214883). nih.govfda.reportrxlist.com A specific randomized, double-blind, crossover study confirmed that misoprostol had no significant effect on the half-life, Cmax, or AUC of propranolol at either a single dose or at steady state. nih.gov

Similarly, when misoprostol was administered for one week, it showed no effect on the steady-state pharmacokinetics of diazepam, provided the two drugs were administered two hours apart. nih.govfda.report

| Agent | Summary of Findings | Reference |

|---|---|---|

| Antipyrine | No metabolic interactions noted | nih.govfda.report |

| Propranolol | No metabolic interactions noted; no significant effect on t/2, Cmax, or AUC | nih.govfda.reportnih.gov |

| Diazepam | No effect on steady-state pharmacokinetics when administered 2 hours apart | nih.govfda.report |

Research Methodologies and Experimental Models in Misoprostol Studies

Pharmacokinetic and Pharmacodynamic Research Methodologies

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of misoprostol (B33685) is essential for optimizing its clinical use. Various research methodologies have been employed to study these aspects.

Bioavailability and absorption studies are crucial for determining how much of the administered drug reaches the systemic circulation and how quickly this occurs. For misoprostol, these studies have been particularly important in comparing different routes of administration.

Pharmacokinetic studies have demonstrated that misoprostol is rapidly absorbed after oral administration, with peak plasma concentrations of its active metabolite, misoprostol acid, occurring within approximately 12 to 30 minutes nih.govmisoprostol.org. However, it undergoes extensive first-pass metabolism misoprostol.orgoup.com.

Comparative pharmacokinetic studies have been conducted to evaluate oral, vaginal, sublingual, and buccal routes. One study randomized 40 women to receive 400 µg of misoprostol by one of these four routes and collected venous blood samples at multiple time points to measure the concentration of misoprostol acid nih.gov. The results showed that sublingual administration led to the highest peak serum concentration and was absorbed as quickly as the oral route nih.gov. Vaginal administration resulted in a slower absorption and lower peak concentration, but the levels of misoprostol acid were sustained for a longer period misoprostol.org.

The table below summarizes key pharmacokinetic parameters from a study comparing different administration routes of a 400 µg dose of misoprostol nih.gov.

| Administration Route | Cmax (pg/mL) | Tmax (min) | AUC₀₋₃₆₀ (pg·h/mL) |

| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |

| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |

| Vaginal | 125.2 ± 53.8 | 75.0 ± 36.9 | 433.7 ± 182.6 |

| Vaginal with Water | 162.8 ± 57.1 | 82.5 ± 40.9 | 649.3 ± 333.8 |

Data presented as mean ± standard deviation.

Studies on the metabolism and elimination of misoprostol have revealed that it is a prodrug that is rapidly de-esterified to its active metabolite, misoprostol acid nih.govnih.govsemanticscholar.org. This conversion happens quickly, and misoprostol itself is often undetectable in plasma after oral administration nih.govsemanticscholar.org.

Further metabolic conversion of misoprostol acid occurs through beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to prostaglandin (B15479496) F analogs nih.govsemanticscholar.org. Misoprostol acid is less than 90% bound to plasma proteins nih.gov.

Elimination of misoprostol primarily occurs through the urine in the form of its inactive metabolites nih.govdrugbank.com. Studies using radiolabelled misoprostol have shown that a significant percentage of the administered dose is recovered in the urine drugbank.com. The half-life of misoprostol acid is relatively short, contributing to its pharmacokinetic profile drugbank.com.

Research has also investigated the impact of renal impairment on the clearance of misoprostol acid, finding that total body clearance is reduced in individuals with end-stage renal disease drugbank.com.

Preclinical and Experimental Animal Models

Preclinical and experimental animal models are indispensable for elucidating the mechanisms of action and therapeutic potential of misoprostol in various physiological and pathological conditions. These models allow for controlled investigations into the compound's effects at the cellular and tissue levels.

Uterine Horn Models for Adhesion Prevention Research

The rat uterine horn model is a well-established experimental setup for studying the prevention of postoperative adhesions, a common complication of gynecological surgery. In a notable study, a double-blind, randomized controlled experiment was designed using female Wistar Hannover rats. nih.gov To create the adhesion model, injuries were surgically induced on each uterine horn by cautery. nih.gov